molecular formula C20H16N4O2 B3225914 (1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251574-51-2

(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B3225914
CAS RN: 1251574-51-2
M. Wt: 344.4
InChI Key: OXPKRTQVNAXHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Anti-HIV Activity

Some indole derivatives have shown anti-HIV-1 activity. While our compound’s anti-HIV potential remains to be fully explored, it could be a valuable avenue for investigation .

Antimicrobial and Antitubercular Activities

Indole derivatives have demonstrated antimicrobial and antitubercular effects. Our compound could be evaluated for its activity against bacterial and mycobacterial strains .

properties

IUPAC Name

1H-indol-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(17-10-14-8-4-5-9-16(14)21-17)24-11-15(12-24)19-22-18(23-26-19)13-6-2-1-3-7-13/h1-10,15,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPKRTQVNAXHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(1H-indol-2-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.